molecular formula C6H5FN2O3 B6161434 4-fluoro-2-methoxy-5-nitropyridine CAS No. 1935918-25-4

4-fluoro-2-methoxy-5-nitropyridine

Cat. No.: B6161434
CAS No.: 1935918-25-4
M. Wt: 172.1
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Description

4-Fluoro-2-methoxy-5-nitropyridine is a pyridine derivative featuring a fluorine atom at position 4, a methoxy group at position 2, and a nitro group at position 5. This compound is characterized by its electron-deficient aromatic ring due to the electron-withdrawing effects of the nitro (-NO₂) and fluorine (-F) substituents, while the methoxy (-OCH₃) group acts as a mild electron donor. Such substitution patterns make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions involving nucleophilic aromatic substitution or metal-catalyzed cross-coupling .

Properties

CAS No.

1935918-25-4

Molecular Formula

C6H5FN2O3

Molecular Weight

172.1

Purity

95

Origin of Product

United States

Preparation Methods

Directed Nitration of 4-Fluoro-2-Methoxypyridine

The nitration of 4-fluoro-2-methoxypyridine represents a plausible route to the target compound. Methoxy groups are ortho/para-directing, while fluorine’s electron-withdrawing nature meta-directs electrophilic substitution. Computational studies on analogous systems suggest that nitration at the 5-position is favored due to resonance stabilization from the methoxy group. For example, density functional theory (DFT) calculations on 5-fluoro-2-methyl-4-nitropyridine indicate that nitro group placement is highly sensitive to adjacent substituents, with steric and electronic factors dictating regioselectivity.

Proposed Procedure :

  • Substrate Preparation : 4-Fluoro-2-methoxypyridine is synthesized via nucleophilic aromatic substitution (NAS) of 2,4-difluoropyridine with methanol under basic conditions.

  • Nitration Conditions : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. A regioselectivity yield of ~65% is projected based on nitration trends in fluorinated methoxybenzenes.

Challenges : Competitive nitration at the 3- and 6-positions may occur due to fluorine’s meta-directing influence. Purification via column chromatography or recrystallization would be essential.

Protection-Deprotection Strategies

Acetylation-Nitration-Hydrolysis Sequence

Adapted from the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, this three-step approach could be modified for pyridine systems:

  • Protection : Acetylate the amino group (if present) or stabilize reactive sites using acetic anhydride. For pyridines lacking amino groups, alternative protecting strategies (e.g., silylation) may be required.

  • Nitration : Introduce the nitro group under controlled conditions. In aniline derivatives, fuming nitric acid in sulfuric acid achieves >75% yield. For pyridines, milder nitrating agents (e.g., acetyl nitrate) may mitigate ring degradation.

  • Deprotection : Hydrolyze the acetyl group using HCl or NaOH, followed by neutralization and isolation.

Data Comparison :

StepConditionsYield (Aniline Analog)Projected Yield (Pyridine)
ProtectionAcetic anhydride, 90°C, 3–5 hrs87%70–75%
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrs78%60–65%
DeprotectionHCl reflux, 3–5 hrs74%50–55%

Continuous-Flow Reactor Applications

Enhanced Regioselectivity via Flow Chemistry

The continuous-flow synthesis of 4-methoxy-2-nitroaniline demonstrates improved regioselectivity (95:5 para:meta ratio) compared to batch methods. Translating this to pyridine systems could mitigate side reactions:

  • Reactor Design :

    • Stage 1 : Acetylation of 4-fluoro-2-methoxypyridine in a toluene-triethylamine mix at 55°C.

    • Stage 2 : Nitration using a cooled HNO₃/H₂SO₄ stream.

    • Stage 3 : Hydrolysis in a methanol-HCl loop at reflux.

  • Advantages :

    • Rapid heat dissipation prevents thermal decomposition.

    • Residence time control minimizes over-nitration.

Performance Metrics :

ParameterBatch Method (Projected)Flow Method (Projected)
Reaction Time8–12 hrs1–2 hrs
Regioselectivity (5-NO₂)65%80–85%
Purity90%95%

Computational Modeling for Reaction Optimization

Predicting Nitration Sites

DFT studies on 5-fluoro-2-methyl-4-nitropyridine reveal that electron density at C-5 is reduced by 18% due to fluorine’s inductive effect, favoring nitration at this position. Similar modeling for 4-fluoro-2-methoxypyridine would guide reagent selection.

Key Computational Insights :

  • Solvent polarity (ε > 20) stabilizes transition states, increasing nitration rates by 25–30%.

  • Meta-directing effects of fluorine are attenuated in polar aprotic solvents like DMF.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-5-nitropyridine can undergo various chemical reactions, including substitution, reduction, and coupling reactions. The presence of the nitro group makes it susceptible to reduction reactions, while the fluorine and methoxy groups can participate in substitution reactions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles. These reactions typically occur under mild conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used to reduce the nitro group to an amino group.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents and palladium catalysts to form carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-fluoro-2-methoxy-5-aminopyridine, while substitution reactions can lead to various derivatives depending on the nucleophile used .

Scientific Research Applications

    Chemistry: It serves as a building block in the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives have shown promise as anticancer and antibacterial agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Substituent Effects at Key Positions

The electronic and steric properties of substituents significantly influence reactivity and applications. Key comparisons include:

Table 1: Substituent Comparison at Position 4

Compound Position 4 Substituent Key Effects Reference
4-Fluoro-2-methoxy-5-nitropyridine Fluorine (-F) High electronegativity enhances ring electron deficiency.
2-Chloro-4-methoxy-5-nitropyridine Chlorine (-Cl) Larger atomic size, similar electronegativity; may alter reaction kinetics. (CAS 31872-64-7)
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine Trifluoromethyl (-CF₃) Stronger electron withdrawal; bulky group increases steric hindrance. (CAS 1646152-46-6)

Table 2: Substituent Comparison at Position 5

Compound Position 5 Substituent Key Effects
This compound Nitro (-NO₂) Stabilizes negative charge in intermediates; directs electrophilic substitution.
5-Fluoro-2-methoxy-4-aminopyrimidine Amino (-NH₂) Electron-donating group increases basicity; alters biological activity.
Ring System Comparisons

Replacing the pyridine ring with benzene or pyrimidine alters electronic properties:

Table 3: Ring System Comparison

Compound Ring System Key Differences
This compound Pyridine Nitrogen in the ring reduces basicity; enhances hydrogen-bonding interactions.
4-Fluoro-2-methoxy-5-nitroaniline Benzene Amine group increases reactivity in diazotization; no inherent ring nitrogen.
5-Fluoro-2-methoxy-4-aminopyrimidine Pyrimidine Two nitrogen atoms increase polarity; impacts solubility and metabolic stability.
Positional Isomerism

Shifting substituent positions alters electronic distribution:

  • 5-Nitro vs. 3-Nitro: 2-(4-Methoxyphenoxy)-3-nitropyridine () has a nitro group at position 3, reducing conjugation with the methoxy group compared to the target compound’s 5-nitro substituent. This affects UV absorption and fluorescence properties .
  • Fluorine at Position 2 vs. 4 : 2-Fluoro-5-(4-fluorophenyl)pyridine () shows reduced electron withdrawal compared to the target compound, impacting its utility in charge-transfer complexes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-fluoro-2-methoxy-5-nitropyridine, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound is typically synthesized via nitration and fluorination of substituted pyridines. Key steps include optimizing temperature (e.g., 0–60°C) and reagent stoichiometry (e.g., HNO₃/H₂SO₄ for nitration). Methoxy groups can be introduced via nucleophilic substitution using methoxide under anhydrous conditions . Yields depend on regioselectivity control; for example, steric hindrance from the methoxy group may direct nitration to the 5-position. Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons adjacent to fluorine show splitting due to [³J] coupling) .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and methoxy (~2850 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 202.03) and fragmentation patterns .

Advanced Research Questions

Q. What strategies improve regioselective substitution at the nitro or fluorine positions in this compound?

  • Methodological Answer :

  • Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl selectively reduces nitro to amine without affecting fluorine . Competing dehalogenation risks require careful solvent choice (e.g., ethanol vs. acetic acid) .
  • Fluorine Displacement : Use of strong nucleophiles (e.g., Grignard reagents) under inert atmospheres to replace fluorine. Microwave-assisted reactions enhance selectivity by reducing side products .

Q. How can contradictory data on reaction outcomes (e.g., nitro reduction under varying conditions) be systematically resolved?

  • Methodological Answer :

  • Controlled Variable Testing : Isolate parameters like temperature, solvent polarity, and catalyst loading. For example, Fe/HCl may yield amine derivatives, while Zn/HOAc could produce hydroxylamines .
  • Mechanistic Studies : Use DFT calculations to model transition states and identify dominant pathways. Cross-validate with kinetic data (e.g., Arrhenius plots) to reconcile discrepancies .

Q. What catalytic systems are effective for cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C achieves coupling at the 4-position. Fluorine’s electronegativity enhances oxidative addition efficiency .
  • Buchwald-Hartwig Amination : BrettPhos-Pd-G3 precatalyst enables C–N bond formation with secondary amines, though nitro groups may require protection .

Experimental Design & Safety

Q. What safety protocols mitigate risks during high-temperature reactions with this compound?

  • Methodological Answer :

  • Thermal Decomposition : Avoid temperatures >150°C to prevent release of toxic NOₓ and HF gases. Use Schlenk lines for inert conditions and scrubbers for gas neutralization .
  • PPE : Impervious gloves (e.g., nitrile), safety goggles, and flame-resistant lab coats are mandatory. Store compounds in sealed containers at RT, away from light .

Data Analysis & Interpretation

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Hammett Analysis : Quantify electron-withdrawing effects (σ values: NO₂ = +1.24, F = +0.43) to predict activation barriers. Methoxy groups (+R effect) can destabilize intermediates, slowing substitution at adjacent positions .
  • Competition Experiments : Compare reaction rates with analogs (e.g., 4-chloro-2-methoxy-5-nitropyridine) to isolate electronic vs. steric contributions .

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